

Application Note: Advanced Synthesis and Crystallization of 25-Hydroxyvitamin D3 Monohydrate (Calcifediol)

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Compound of Interest

Compound Name: *Vitamin D3 25-hydroxy monohydrate*

Cat. No.: *B14068478*

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Executive Summary

This guide details the synthesis of 25-hydroxyvitamin D3 (Calcifediol), the primary circulating metabolite of Vitamin D3, and its subsequent isolation as the stable monohydrate crystalline form. While direct chemical functionalization of Vitamin D3 is historically challenging due to the sensitivity of the triene system, this note presents two distinct, high-fidelity protocols:

- **Biocatalytic C25-Hydroxylation:** A high-yield, regioselective method utilizing steroid C25-dehydrogenases (S25DH) or engineered Cytochrome P450 systems.
- **Chemo-Enzymatic/Synthetic Route:** A strategy involving protection of the triene system (via Diels-Alder adducts) to permit radical-based hydroxylation, followed by thermal retro-cycloaddition.

Crucially, this guide addresses the polymorph control required to isolate the specific monohydrate form (Calcifediol Monohydrate), which is critical for pharmaceutical stability and bioavailability.

Strategic Analysis & Retrosynthesis

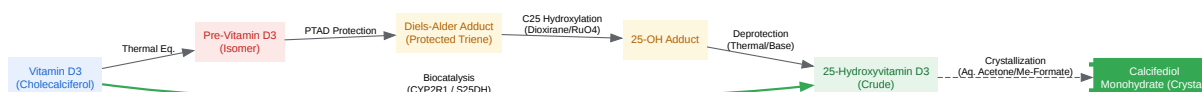
The Challenge of C25 Functionalization

Vitamin D3 (Cholecalciferol) contains a labile triene system (C5, C7, C10-19) sensitive to light, heat, and acid. Direct chemical oxidation often leads to non-selective hydroxylation or degradation of the A-ring.

- In Vivo: The liver enzyme CYP2R1 performs this chemically difficult task with perfect regioselectivity.
- In Vitro: Replicating this requires either biocatalysis (mimicking the liver) or sophisticated protecting group chemistry.

Pathway Visualization

The following diagram illustrates the metabolic and synthetic logic:



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Figure 1: Synthetic pathways from Vitamin D3 to Calcifediol Monohydrate.

Protocol A: Biocatalytic Synthesis (High-Yield / Green Route)

Recommended for gram-scale production with high regioselectivity.

Mechanism

This method utilizes Steroid C25-dehydrogenase (S25DH) (e.g., from *Sterolibacterium denitrificans*) or recombinant CYP105A1 variants. These enzymes utilize water or molecular oxygen to insert the hydroxyl group at C25 without affecting the sensitive triene.

Materials

- Substrate: Vitamin D3 (Cholecalciferol), >98% purity.[1]
- Biocatalyst: E. coli whole cells expressing S25DH or CYP105A1 (commercially available or via plasmid transformation).
- Solubilizer: Hydroxypropyl- β -cyclodextrin (HP- β -CD) (Essential for substrate solubility).
- Electron Donor System: (If using P450s) Ferredoxin/Ferredoxin Reductase or a self-sufficient fusion enzyme.

Step-by-Step Procedure

- Bioreactor Setup:
 - Inoculate E. coli biocatalyst in TB medium containing HP- β -CD (20-25% w/v). The cyclodextrin acts as a "molecular shuttle," delivering hydrophobic Vitamin D3 to the cell.
 - Induction: Induce protein expression with IPTG (0.5 mM) at OD600 ~0.6.
- Substrate Addition:
 - Dissolve Vitamin D3 in ethanol (stock solution).[1]
 - Add to the bioreactor to a final concentration of 1–2 g/L. Keep ethanol concentration <5% to avoid cell toxicity.
- Reaction Phase:
 - Incubate at 25°C (lower temperature preserves enzyme stability) with orbital shaking (200 rpm).
 - Time: 24–48 hours. Monitor conversion via HPLC (see Section 5).
- Termination & Extraction:
 - Centrifuge cells (5000 x g, 15 min).

- Extract: The product resides largely in the supernatant (complexed with CD) and the cell pellet. Extract both with Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE) (3x volumes).
- Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
- Evaporate solvent to yield Crude Calcifediol.

Protocol B: Chemical Synthesis (Protection Strategy)

Recommended when specific enzymatic capability is unavailable or for derivative synthesis.

Mechanism

Direct oxidation of Vitamin D3 is difficult. This protocol protects the triene via a Diels-Alder reaction with a dienophile (e.g., PTAD or SO₂), hydroxylates the side chain, and then deprotects.

Step-by-Step Procedure

- Protection (Adduct Formation):
 - Dissolve Vitamin D3 in dichloromethane (DCM).
 - Add 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) (1.1 eq) at 0°C.
 - Stir for 1 hour. The solution color changes, indicating the formation of the Diels-Alder adduct at the C6-C19 positions, locking the conformation.
- C25 Hydroxylation:
 - Reagent: Use TFDO (Methyl(trifluoromethyl)dioxirane) or a Ruthenium-catalyzed oxidation (e.g., RuCl₃/NaIO₄) optimized for tertiary C-H activation.
 - Add oxidant at -20°C to the adduct solution. Monitor closely to prevent over-oxidation.
 - Quench with sodium thiosulfate.

- Deprotection (Retro-Diels-Alder):
 - Dissolve the purified hydroxylated adduct in DMSO or DMF.
 - Heat to 100–120°C for 2–4 hours. This thermal treatment ejects the PTAD moiety, regenerating the triene system.
 - Note: This step yields a mixture of Vitamin D3 (5,6-cis) and Pre-Vitamin D3. Thermal equilibration followed by crystallization is required.

Protocol C: Purification & Crystallization of the Monohydrate

The Critical Step for API Formulation.

Objective: Isolate 25-Hydroxyvitamin D3 specifically as the Monohydrate ($\text{H}_2\text{O} \cdot \text{Calcifediol}$).^[1]
^[2]^[3]^[4]^[5]^[6]^[7] Anhydrous forms are hygroscopic and less stable.

Purification (Chromatography)^[2]^[4]^[9]

- Load crude oily residue onto a Silica Gel 60 column.
- Eluent: Gradient of Hexane : Ethyl Acetate (Start 90:10, ramp to 70:30).
- Collect fractions containing the product ($R_f \sim 0.3$ in 70:30 Hex/EtOAc).
- Concentrate to a viscous oil.

Crystallization Protocol (Monohydrate Formation)

To ensure the incorporation of the water molecule into the lattice:

- Solvent System: Prepare a mixture of Methyl Formate and Water (or Acetone/Water).
 - Preferred: Methyl Formate (saturated with water) or Acetone : Water (95:5).
- Dissolution: Dissolve the purified oil in the solvent at 35–40°C. Use minimal solvent (approx. 5-10 mL per gram).

- Seeding: Cool to 20°C. Seed with authentic Calcifediol Monohydrate crystals if available. If not, induce nucleation by scratching the vessel walls or adding a drop of water to increase supersaturation.
- Crystallization:
 - Slowly cool to -10°C to -20°C over 4–8 hours.
 - Allow to stand at low temperature for 12 hours. White needles/prisms should form.
- Filtration: Filter quickly under cold conditions.
- Drying:
 - Critical: Do not over-dry under high vacuum and heat, or you will dehydrate the crystal.
 - Dry at ambient temperature under a stream of nitrogen with controlled humidity (or mild vacuum) until constant weight.
 - Target Water Content: 4.0% – 4.5% w/w (Theoretical monohydrate is ~4.2%).

Analytical Validation

| Test | Method | Acceptance Criteria |
|----------------|--|---|
| Identity | ¹ H-NMR (400 MHz, CDCl ₃) | Characteristic peaks: H-25 methyls (singlet, ~1.15 ppm), Triene protons (AB quartet). |
| Purity | HPLC / UPLC | >98.5% area.[1] Column: C18 or C8. Mobile Phase: Acetonitrile/Water (gradient). |
| Water Content | Karl Fischer (KF) | 4.0% – 4.5% (Confirms Monohydrate). <1% indicates Anhydrate. |
| Solid Form | DSC (Differential Scanning Calorimetry) | Endotherm at ~52–54°C (dehydration) followed by melt. |
| Regiochemistry | MS (ESI+) | m/z 400.6 [M+H] ⁺ (Anhydrous mass). Fragments must confirm C25-OH. |

Safety & Handling

- Potency: Calcifediol is a potent bioactive steroid.
 - OEL: < 1 µg/m³ (Band 4/5).
 - PPE: Handle in a glovebox or isolator. Double nitrile gloves, Tyvek sleeves, and P3/N95 respiratory protection are mandatory.
- Light Sensitivity: Perform all steps under Yellow Light (sodium vapor or filtered LED) to prevent photo-isomerization to suprasterols.

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